D-Tyr-Ome
Description
Significance of D-Amino Acids in Chemical Biology and Medicinal Chemistry
Amino acids are fundamental building blocks of life, primarily existing in two enantiomeric forms: L- and D-configurations. While L-amino acids are predominantly incorporated into proteins through ribosomal synthesis across all kingdoms of life, the biological significance of D-amino acids was historically underestimated wikipedia.orgfishersci.co.ukmassbank.eunih.govfishersci.cauni.lu. However, extensive research over the past decades has revealed their widespread natural occurrence in microorganisms, plants, and even mammals and humans, fulfilling specific and vital biological functions fishersci.co.ukwikipedia.orgnih.govnih.govadvancedchemtech.comlabsolu.cafishersci.ptguidetopharmacology.org.
In chemical biology, D-amino acids play crucial roles, particularly in bacterial physiology. For instance, D-alanine and D-glutamate are integral components of peptidoglycans, which form the essential cell walls of Eubacteria. Their presence confers resistance to enzymatic hydrolysis by proteases, contributing to bacterial survival and cell wall remodeling fishersci.co.uknih.govfishersci.cauni.luwikipedia.orgnih.gov. Furthermore, D-amino acids are found in various natural antibiotic peptides, such as gramicidin (B1672133) S, polymyxin (B74138) B, bacitracin, and tyrocidine, where they contribute to antimicrobial properties fishersci.co.ukwikipedia.orgfishersci.pt.
From a medicinal chemistry perspective, the unique stereochemistry of D-amino acids offers significant advantages. Unlike L-amino acids, D-amino acids are generally less susceptible to degradation by endogenous proteases, which primarily target L-amino acid-containing peptides nih.gov. This resistance to proteolytic cleavage is a key reason for their strategic incorporation into synthetic peptides, enhancing their biostability, pharmacokinetics, and bioavailability, thereby improving their therapeutic potential wikipedia.orgmassbank.eunih.govlabsolu.cafishersci.pt. For example, the inclusion of D-amino acids can lead to peptide drugs with longer half-lives and improved receptor recognition wikipedia.orgmassbank.eu. Beyond structural roles, certain free D-amino acids, such as D-serine and D-aspartate, function as neurotransmitters or neuromodulators in the central nervous system, influencing processes like learning, memory, and endocrine function fishersci.co.ukuni.luwikipedia.orgnih.govlabsolu.caguidetopharmacology.org. This highlights their potential in developing treatments for neurological disorders labsolu.ca.
Overview of D-Tyrosine Methyl Ester (D-Tyr-Ome) in Academic Research
D-Tyrosine methyl ester, commonly referred to as this compound or D-Tyrosine methyl ester hydrochloride (H-D-Tyr-OMe HCl), is a crystalline chemical compound widely employed in various academic and industrial research settings. Its unique chemical properties and reactivity make it a valuable building block and intermediate in complex synthetic pathways.
Chemical and Physical Properties of D-Tyrosine Methyl Ester Hydrochloride
| Property | Value |
| CAS Number | 3728-20-9 |
| Molecular Formula | C₁₀H₁₄NO₃·HCl |
| Molecular Weight | 231.68 g/mol |
| Appearance | White to off-white powder or crystalline |
| Melting Point | 177-179 °C (or 184-193 °C, 190-200 °C) |
| Boiling Point | 330 °C at 760 mmHg |
| Flash Point | 153.4 °C |
| PubChem CID | 134565 |
Note: Melting point ranges vary slightly across sources; 177-179 °C, 184-193 °C, and 190-200 °C have been reported.
In academic research, this compound finds application in several key areas:
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including oxybutynin (B1027) chloride, a compound known for its inhibitory effects on proliferation and suppression of gene expression in bladder smooth muscle cells.
Neuroscience Research: this compound is utilized as a precursor for neurotransmitters, making it valuable in studies investigating brain function and the development of treatments for mental health conditions and neurological disorders.
Biochemical Studies: Researchers employ this compound to explore protein interactions and enzyme activities, contributing to a deeper understanding of metabolic pathways.
Peptide Synthesis: As a protected amino acid derivative (e.g., Boc-D-Tyr-OMe), it is a key building block in the synthesis of peptides. The protective Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, facilitating the incorporation of D-tyrosine into peptide chains, which is essential for developing biologically active compounds and studying protein interactions.
Materials Science: D-Tyrosine methyl esters, including both D- and L-forms, have been used to functionalize core molecules like naphthalene (B1677914) diimide, enabling the biocatalytic self-assembly of transient conducting nanostructures. This application demonstrates its utility in advanced material design.
Historical Context of D-Amino Acid Research and this compound Applications
For more than half a century, D-amino acids were largely considered to be biologically inert or minor byproducts of metabolism, with research primarily focusing on their L-enantiomers as the fundamental components of proteins uni.lunih.govadvancedchemtech.comguidetopharmacology.org. This perception began to shift in the mid-20th century. In the 1950s, the presence of D-amino acids was first reported in the blood of insects and mollusks, marking an early step in recognizing their broader biological distribution fishersci.co.uk.
Further discoveries continued to challenge the conventional view. The existence of D-amino acids as building blocks of peptides was noted as early as the late 1920s with the description of octopine, a derivative of L-arginine and D-alanine nih.gov. However, it was not until the 1980s that numerous D-amino acid-containing peptides, such as opioid peptides isolated from frog skin, were more widely described, demonstrating that many organisms are capable of producing diastereomeric peptides and proteins nih.gov.
The accumulated information on the physiological functions and metabolic pathways involved in the biosynthesis and degradation of D-amino acids led to a significant renewed interest in their study wikipedia.org. The development of more sensitive and advanced analytical methods played a crucial role in confirming their widespread occurrence in various tissues and biological fluids across different life forms, including mammals advancedchemtech.comfishersci.pt. This growing understanding paved the way for exploring their unique properties in medicinal applications, notably their resistance to proteolysis, which has been leveraged to design more stable and effective therapeutic peptides massbank.eunih.gov. The recognition of D-amino acids as more than just inert compounds, but as active participants in biological processes, has profoundly influenced chemical biology and medicinal chemistry, leading to novel applications for compounds like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZPENIJLUWBSY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871823 | |
| Record name | Methyl D-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3410-66-0 | |
| Record name | Methyl D-tyrosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003410660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl D-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL D-TYROSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLP688QYZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for D Tyr Ome and Its Derivatives
Advanced Chemical Synthesis Approaches for D-Tyr-Ome
Chemical synthesis provides versatile routes to this compound, allowing for precise control over protecting groups and subsequent modifications.
Protecting groups are essential in amino acid chemistry to prevent unwanted side reactions during synthesis, especially when multiple reactive functional groups are present. D-tyrosine possesses an α-amino group, a carboxylic acid group (which is esterified in this compound), and a phenolic hydroxyl group in its side chain.
For the α-amino group, two widely utilized protecting groups are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc).
Fmoc Protection : The Fmoc group is commonly introduced by reacting the amino acid with Fmoc-Cl (Fmoc chloride) in a biphasic system, often involving dioxane/water, in the presence of a base such as sodium bicarbonate (NaHCO₃). This method is favored for solid-phase peptide synthesis due to the group's stability and ease of removal under mild basic conditions (e.g., with piperidine) wikipedia.orgnist.gov.
Boc Protection : The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O, also known as Boc anhydride) in the presence of a base, such as sodium bicarbonate, in aqueous or organic solvents like acetonitrile (B52724) fishersci.dkcohlife.orgfishersci.ca. Boc-protected amines are stable to most bases and nucleophiles and can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in methanol) fishersci.dkfishersci.ca. N-Boc-D-tyrosine methyl ester is a known intermediate ereztech.comcymitquimica.com.
The phenolic hydroxyl group of tyrosine also requires protection to prevent its involvement in reactions intended for other functional groups.
Methylation : Methylation of the phenolic hydroxyl group can be achieved via nucleophilic substitution using methyl iodide (MeI) under basic conditions, with potassium carbonate (K₂CO₃) or sodium hydride (NaH) serving as the base to deprotonate the hydroxyl group wikipedia.org. This yields an O-methylated tyrosine derivative.
Benzyl (B1604629) Protection : The benzyl (Bn) group can be used to protect the phenolic hydroxyl. Benzylation is typically performed using benzyl halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base wikipedia.orgfishersci.senih.govacademie-sciences.fr. This protecting group can be removed by catalytic hydrogenation academie-sciences.fr.
Other Protecting Groups : Other protecting groups like the tert-butyl (tBu) group can also be employed for the phenolic hydroxyl, which is typically removed with strong acids like trifluoroacetic acid (TFA) nist.govamericanelements.com.
Table 1: Common Protecting Group Strategies for D-Tyrosine Derivatives
| Functional Group | Protecting Group | Reagent(s) | Deprotection Conditions |
| α-Amino | Fmoc | Fmoc-Cl, NaHCO₃ (biphasic) | Piperidine (basic) |
| α-Amino | Boc | Boc₂O, NaHCO₃ or DMAP | TFA or HCl in methanol (B129727) (acidic) |
| Phenolic Hydroxyl | Methyl (Me) | Methyl iodide (MeI), K₂CO₃ or NaH | Strong acid (e.g., HBr), or BBr₃ |
| Phenolic Hydroxyl | Benzyl (Bn) | Benzyl bromide/chloride, base | Catalytic hydrogenation |
| Phenolic Hydroxyl | tert-Butyl (tBu) | Isobutene/acid or tert-butyl halides | TFA (strong acid) |
The formation of the methyl ester from D-tyrosine's carboxylic acid group is a fundamental step in synthesizing this compound. A common and efficient method involves acid-catalyzed esterification.
Acid-Catalyzed Esterification : D-tyrosine can be reacted with anhydrous methanol (MeOH) in the presence of thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl, which then catalyzes the esterification. The reaction typically proceeds by refluxing the mixture for several hours, yielding D-tyrosine methyl ester hydrochloride academie-sciences.fr. The hydrochloride salt is often isolated and can be neutralized to obtain the free ester.
Table 2: Typical Conditions for D-Tyrosine Methyl Esterification
| Reagent (D-Tyrosine) | Esterifying Agent | Catalyst | Solvent | Temperature/Time | Product |
| D-Tyrosine | Methanol | Thionyl Chloride | Anhydrous MeOH | 60°C, 6 hours | D-Tyrosine methyl ester HCl academie-sciences.fr |
Once this compound is formed, further modifications can be performed on its amino group (N-alkylation) or its phenolic side chain.
N-Alkylation : The primary amino group of this compound can undergo N-alkylation reactions to introduce various alkyl substituents. This typically involves reacting the amino group with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents in the presence of a base to neutralize the generated acid and promote nucleophilic attack by the amine. For instance, alkylation of amino acid esters with bromoethane (B45996) has been reported to ethylate both the amino and hydroxyl groups academie-sciences.fr. Quaternization of the amino group to form quaternary ammonium (B1175870) derivatives is also possible, often achieved using methyl iodide academie-sciences.fr.
Side-Chain Modifications (Phenolic Hydroxyl) : Beyond its use as a protecting group, the phenolic hydroxyl of D-tyrosine in this compound can be a site for various functionalizations.
Methylation : As mentioned in protecting group strategies, the phenolic hydroxyl can be methylated using methyl iodide and a base like potassium carbonate or sodium hydride wikipedia.org. This modification can alter the physicochemical properties of the compound.
Acylation/Esterification : If this compound is reduced to D-tyrosinol (containing a primary alcohol), the newly formed primary hydroxyl group can be acylated or esterified with fatty acids, often using biocatalysts like Novozym 435 academie-sciences.fr.
Other Functionalizations : The electron-rich phenolic side chain of tyrosine can be subjected to various transformations, including nitration, halogenation, or coupling reactions, depending on the desired derivative researchgate.net. For example, the synthesis of 3-iodo-N-protected-L-tyrosine methyl ester has been reported, involving iodination of the aromatic ring mdpi.com.
Esterification Techniques for D-Tyrosine
Enzymatic Synthesis of D-Amino Acid-Containing Peptides Utilizing this compound
Enzymatic methods offer highly stereoselective routes for the synthesis and modification of D-amino acids and D-amino acid-containing peptides, often providing advantages in terms of specificity and milder reaction conditions compared to chemical synthesis.
Nonribosomal peptide synthetases (NRPSs) are multi-modular enzyme complexes responsible for the biosynthesis of a vast array of natural products, including many antibiotics and immunosuppressants. A remarkable feature of NRPSs is their ability to incorporate D-amino acids, which are not typically found in ribosomal protein synthesis.
The incorporation of D-amino acids by NRPSs is primarily mediated by specific domains within their modular architecture:
Adenylation (A) Domains : These domains are responsible for the recognition and activation of specific amino acids. While most A domains select L-amino acids, some are tailored to select D-amino acids directly. This selection can occur through a specific binding pocket geometry that accommodates the D-configuration.
Epimerization (E) Domains : In many cases, NRPSs incorporate D-amino acids by first activating an L-amino acid via its A domain, and then an adjacent epimerization (E) domain catalyzes the inversion of configuration at the α-carbon of the activated L-amino acyl intermediate, converting it to the D-form before it is transferred to the peptidyl carrier protein (PCP) domain for condensation.
While general mechanisms for D-amino acid incorporation by NRPS are well-established, specific examples of NRPS adenylation domains directly incorporating D-tyrosine or epimerizing L-tyrosine to D-tyrosine for nonribosomal peptide synthesis are a subject of ongoing research. The precise structural features of A domains that confer D-stereoselectivity are complex and vary depending on the specific amino acid substrate and the NRPS system.
Biocatalysis provides powerful tools for the stereoselective synthesis of D-amino acids, including D-tyrosine, or for their interconversion from L-forms. Several enzyme classes are pivotal in this regard:
D-Amino Acid Oxidases (DAOs) : These flavoenzymes (EC 1.4.3.3) catalyze the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide nih.govtandfonline.comnih.govasm.org. DAOs exhibit broad substrate specificity, degrading various D-amino acids, including D-tyrosine nih.govtandfonline.comfrontiersin.org. For instance, human DAO (hDAAO) shows a preference for aromatic D-amino acids, with D-tyrosine exhibiting high maximal activity, although substrate inhibition has been observed tandfonline.comnih.govasm.org. While primarily catabolic, DAOs can be integrated into cascade reactions for D-amino acid production or deracemization.
Amino Acid Racemases (EC 5.1.1.X) : These enzymes catalyze the interconversion between L- and D-enantiomers of amino acids, leading to a racemic mixture from either a pure D- or L-amino acid d-aminoacids.com. Racemases are crucial for producing D-amino acids from more readily available L-amino acids, or for deracemizing mixtures. They can be classified as PLP-dependent or cofactor-independent d-aminoacids.com.
D-Amino Acid Transaminases (D-AAT, EC 2.6.1.21) : These enzymes catalyze the stereospecific transfer of an amino group from a D-amino acid (e.g., D-alanine) to an α-keto acid, yielding a new D-amino acid and a new α-keto acid d-aminoacids.com. This offers a route for the asymmetric synthesis of D-amino acids from α-keto acid precursors.
D-Amino Acid Dehydrogenases (D-AAdH, EC 1.4.99.1) : These enzymes catalyze the asymmetric reductive amination of α-keto acids to their corresponding D-amino acids d-aminoacids.comrsc.org. By coupling with systems for cofactor regeneration (e.g., formate (B1220265) dehydrogenase for NADPH recycling), high yields and enantiomeric excesses can be achieved rsc.org. This approach is particularly valuable for synthesizing D-amino acids from readily available L-amino acids via an α-keto acid intermediate rsc.org.
These enzymatic approaches highlight the growing sophistication in utilizing biological catalysts for the precise and environmentally benign synthesis of chiral compounds like this compound and other D-amino acid derivatives.
Cascade Reactions and Multi-Enzymatic Systems for this compound Integration
Multi-enzymatic cascade reactions offer a powerful and sustainable approach for the synthesis of complex molecules, providing advantages such as high chemo-, regio-, and stereoselectivity, mild reaction conditions, reduced waste generation, and the elimination of intermediate purification steps researchgate.netlookchem.comcaltech.edudergipark.org.trchem960.com. These systems mimic natural metabolic pathways, enabling the sequential transformation of substrates through a series of enzyme-catalyzed steps within a single reaction vessel researchgate.netchem960.com. The integration of this compound into or its synthesis via such cascades leverages these benefits, particularly for achieving enantiopure products.
Principles of Multi-Enzymatic Cascades in Chiral Amino Acid Synthesis
The design of multi-enzymatic cascades for chiral amino acid derivatives typically involves combining enzymes with complementary activities to achieve a desired transformation. For D-amino acids, this often includes enzymes capable of stereoselective reactions, such as D-amino acid oxidases, transaminases, or dehydrogenases. The efficiency of these cascades is highly dependent on factors like enzyme compatibility, cofactor regeneration, and the minimization of product inhibition or side reactions sioc-journal.cnmdpi.com.
Case Study: Multi-Enzyme Cascade for D-p-Hydroxyphenylglycine (D-HPG) Production
While a direct, detailed multi-enzymatic cascade for the de novo synthesis of D-Tyrosine methyl ester from simple precursors is not extensively documented, the principles are well-demonstrated in the synthesis of analogous D-amino acid derivatives. A prominent example is the four-enzyme cascade pathway developed for the efficient production of D-p-hydroxyphenylglycine (D-HPG) from L-tyrosine researchgate.netgoogle.com. This cascade exemplifies the power of multi-enzymatic systems in achieving complex chiral transformations.
The pathway for D-HPG synthesis from L-tyrosine involves a series of sequential enzymatic steps:
Deamination : L-tyrosine is deaminized to 4-hydroxyphenylpyruvate (HPP) by an L-amino acid deaminase (L-AAD; EC 1.4.3.2).
Oxidative Decarboxylation : HPP is converted to (S)-4-hydroxymandelate (S)-HMA via oxidative decarboxylation by HmaS.
Oxidation : (S)-HMA is subsequently oxidized to 4-hydroxyphenylglyoxalate (HPGA) by (S)-mandelate dehydrogenase ((S)-MDH; EC 1.1.99.31).
Asymmetric Reduction : Finally, HPGA is asymmetrically reduced to D-HPG by meso-diaminopimelate dehydrogenase (DAPDH) from Corynebacterium glutamicum (CgDAPDH) google.com.
This cascade achieved impressive results, demonstrating a high conversion rate and excellent enantiomeric purity. For instance, incorporating an optimal CgDAPDH variant into the cascade pathway enabled the synthesis of 42.69 g/L D-HPG from 50 g/L L-tyrosine in 24 hours, with a 92.5% conversion, 71.5% isolated yield, and over 99% enantiomeric excess (ee) in a 3-L fermenter google.com. This highlights the potential for industrial-scale production of chiral D-amino acid derivatives using such enzymatic systems.
Data Table: Performance of D-HPG Multi-Enzyme Cascade
| Parameter | Value | Source |
| Starting Material | L-Tyrosine (50 g/L) | google.com |
| Product | D-p-Hydroxyphenylglycine (D-HPG) | google.com |
| Enzymes Involved | L-AAD, HmaS, (S)-MDH, CgDAPDH | google.com |
| Reaction Time | 24 hours | google.com |
| D-HPG Titer | 42.69 g/L | google.com |
| Conversion | 92.5% | google.com |
| Isolated Yield | 71.5% | google.com |
| Enantiomeric Excess (ee) | >99% | google.com |
| Fermenter Scale | 3-L | google.com |
Integration of this compound within Multi-Enzymatic Systems
While the D-HPG cascade focuses on the D-amino acid itself, the principles can be extended to the integration or synthesis of this compound. The formation of methyl esters of amino acids, including D-tyrosine, can be achieved through enzymatic esterification. Lipases, for instance, are widely recognized for their ability to catalyze esterification reactions under mild conditions, often in non-aqueous media, which can be advantageous for product recovery and enzyme stability researchgate.net.
A hypothetical cascade for this compound could involve:
Stereoinversion : If starting from readily available L-tyrosine, an enzymatic step could convert L-tyrosine to D-tyrosine. Enzymes capable of stereoinversion of amino acids exist and are an active area of research in biocatalysis.
Enzymatic Esterification : Subsequently, D-tyrosine could undergo enzymatic esterification with methanol to yield D-Tyrosine methyl ester (this compound). Lipases or proteases operating in reverse synthesis mode are candidates for such a step researchgate.net.
Alternatively, this compound could be integrated into further enzymatic transformations, serving as a chiral building block. For example, L-tyrosine methyl ester has been successfully utilized as a substrate in enzymatic γ-glutamylation reactions, demonstrating its compatibility and utility within biocatalytic systems [18 from previous search]. This highlights that once this compound is formed, it can readily participate in subsequent enzyme-catalyzed modifications to generate more complex derivatives.
The development of such cascade systems for this compound would require careful selection and engineering of enzymes, optimization of reaction conditions (e.g., pH, temperature, solvent, cofactor regeneration), and potentially enzyme immobilization strategies to enhance stability and reusability, especially in flow chemistry reactors caltech.edu. Advances in enzyme discovery, protein engineering, and synthetic biology continue to expand the catalytic toolbox, making the design and implementation of sophisticated multi-enzyme cascades for compounds like this compound increasingly feasible.
D Tyr Ome in Peptide Design and Engineering
D-Tyr-Ome as a Building Block for Complex Bioactive Molecules
Cyclopeptide Synthesis and Structural Elucidation
This compound and its derivatives play a role in the synthesis of cyclopeptides, which are cyclic peptide structures often exhibiting enhanced stability and unique biological activities compared to their linear counterparts. The incorporation of D-amino acids like D-tyrosine can significantly influence the conformational preferences and proteolytic stability of these cyclic structures.
The table below summarizes key aspects of cyclopeptide synthesis involving tyrosine methyl ester derivatives and their structural elucidation methods:
| Compound/Derivative Used | Role in Synthesis | Cyclopeptide Type/Example | Structural Elucidation Methods | Key Findings | Citation |
| D-Tyrosine methyl ester | Building block, often as phenolate (B1203915) salt | Cyclic peptides | Not explicitly detailed for this compound, but general methods apply | Facilitates ring-closure in cyclopeptide synthesis | lookchem.com |
| Fmoc-Tyrosine methyl ester | Anchoring to resin for solid-phase synthesis | Cyclic analogues of neuropeptide Y (NPY) | CD spectra | Confirmed type I and III β-turns, suitable as conformationally restricted lead structures | acs.org |
| l-N(Me)Tyr-OMe·HCl | Component of linear heptapeptide (B1575542) precursor | Cordyheptapeptide A | FT-IR, 1H-NMR, 13C-NMR, FABMS | Confirmed successful cyclization and overall structure | lookchem.com |
Peptide-Drug Conjugate Design Utilizing this compound Scaffolds
This compound, particularly in its protected forms like Boc-D-Tyr-Ome, is instrumental in the design of peptide-drug conjugates (PDCs). PDCs combine the targeting specificity of peptides with the therapeutic potency of small-molecule drugs. The incorporation of D-amino acids, including D-tyrosine, into peptide scaffolds offers significant advantages, primarily due to their enhanced stability against proteolytic degradation in biological systems researchgate.net. This resistance is crucial for maintaining the integrity and efficacy of the conjugate until it reaches its target.
Furthermore, the D-configuration of amino acids can influence the conformation of the peptide scaffold, which is vital for receptor binding and cellular uptake in PDC design. For example, in the computational design of peptide-small molecule conjugates targeting the kappa-opioid receptor (KOR), a D-tyrosine residue within the cyclic peptide scaffold was found to interact with extracellular loop 3 (ECL3) of the receptor, highlighting its role in specific binding interactions thermofisher.com. While this example refers to D-tyrosine as a residue within a peptide, it underscores the importance of D-amino acids in shaping the functional properties of peptide scaffolds in PDCs.
The following table outlines the contributions of this compound and D-Tyr in PDC design:
| Compound/Component | Role in PDC Design | Benefit/Application | Citation |
| Boc-D-Tyr-Ome | Building block for bioconjugation | Targeted drug delivery, linkage to drugs/imaging agents | chemimpex.com |
| D-Tyrosine (as a residue in peptide scaffolds) | Influences peptide conformation and receptor interaction | Specific binding to targets (e.g., KOR), enhanced proteolytic stability | researchgate.netthermofisher.com |
Applications in Designing Novel Enzymes, Drugs, and Vaccines
This compound and its related D-tyrosine derivatives contribute to the development of novel enzymes, drugs, and vaccines, leveraging their unique chemical and biological properties.
Novel Drugs: D-Tyrosine methyl ester hydrochloride serves as a precursor for the synthesis of neurotransmitters and hormones, making it valuable in pharmaceutical development for creating novel therapeutic agents, particularly those addressing neurological disorders chemimpex.com. Boc-D-tyrosine methyl ester is employed in drug development to synthesize analogs of bioactive peptides, which can lead to improved efficacy and stability of new therapeutic compounds chemimpex.com. Its capacity to enhance the bioavailability of certain compounds makes it a preferred choice in optimizing drug formulations, especially in oncology and neurology chemimpex.com. Moreover, D-Tyrosine methyl ester hydrochloride has been recognized as a natural drug possessing anti-inflammatory properties, with reported uses in treating inflammatory bowel disease and hepatitis biosynth.com.
Novel Enzymes: In biochemical studies, D-Tyrosine methyl ester hydrochloride is utilized to investigate protein interactions and enzyme activities, aiding in the understanding of metabolic pathways chemimpex.com. Derivatives such as O-Allyl-D-tyrosine methyl ester hydrochloride are also valuable for synthesizing new therapeutic agents and for studying enzyme interactions chemimpex.com. The ability of D-amino acids to influence protein structure and stability can be exploited in the design of enzymes with altered or enhanced catalytic properties.
Vaccines: The inclusion of D-amino acids in synthetic vaccines offers a significant advantage due to their resistance to enzymatic degradation, leading to longer persistence in biological systems researchgate.net. This enhanced stability can improve the efficacy and specificity of vaccines by ensuring the antigenic peptides remain intact for a longer duration, thereby eliciting a more robust and sustained immune response researchgate.net. A notable example involves the use of the D-enantiomer of a self-assembling peptide, Nap-Gly-Phe-Phe-p-Tyr-OMe, as a promising vaccine adjuvant. This peptide, along with its L-enantiomer, formed co-assembled nanofibers with ovalbumin, a model protein, demonstrating its potential in enhancing immune responses for vaccine development semanticscholar.org.
The table below summarizes the applications of this compound and its derivatives in designing novel enzymes, drugs, and vaccines:
| Application Area | Compound/Derivative Used | Specific Role/Benefit | Citation |
| Novel Drugs | This compound·HCl | Precursor for neurotransmitters/hormones; therapeutic agents for neurological disorders; anti-inflammatory agent | chemimpex.combiosynth.com |
| Boc-D-Tyr-Ome | Synthesis of bioactive peptide analogs; improved efficacy, stability, and bioavailability in drug formulations | chemimpex.com | |
| Novel Enzymes | This compound·HCl | Investigation of protein interactions and enzyme activities | chemimpex.com |
| O-Allyl-D-Tyrosine methyl ester hydrochloride | Studying enzyme interactions; synthesis of therapeutic agents | chemimpex.com | |
| Vaccines | D-enantiomer of Nap-Gly-Phe-Phe-p-Tyr-OMe | Vaccine adjuvant; forms co-assembled nanofibers for enhanced immune response | semanticscholar.org |
| D-amino acids (general) | Enhanced stability against proteolytic degradation, leading to longer persistence and improved efficacy | researchgate.net |
Biological Activity and Molecular Mechanisms of D Tyr Ome and D Tyrosine
Enzyme Interactions and Stereospecificity
Fidelity and Quality Control of Protein Synthesis in the Presence of D-Tyrosine
The cellular machinery for protein synthesis primarily utilizes L-amino acids, despite the presence of D-amino acids within cells across all domains of life nih.gov. Maintaining the fidelity and quality control of protein synthesis in the presence of D-amino acids is critical for cellular function. Aminoacyl-tRNA synthetases (aaRS), enzymes responsible for accurately charging tRNAs with their cognate amino acids, can sometimes mistakenly attach D-amino acids to tRNAs nih.govfrontiersin.orgfrontiersin.org.
To counteract this misacylation, organisms possess proofreading mechanisms. A key enzyme in this process is D-aminoacyl-tRNA deacylase (DTD), which is responsible for cleaving the ester bond formed between misacylated D-amino acids and their respective tRNAs nih.govfrontiersin.orgfrontiersin.orgnih.govportlandpress.combibliotekanauki.pl. This deacylation ensures that the tRNA is free to bind with the correct L-amino acid, thereby maintaining the accuracy of the translational process and preventing the incorporation of D-amino acids into nascent proteins frontiersin.orgfrontiersin.orgnih.govportlandpress.com. The DTD enzyme is conserved across all three domains of life and plays a vital role in preventing the accumulation and potential toxicity of D-aminoacyl-tRNAs nih.gov.
Research indicates that tyrosyl-tRNA synthetase, for instance, processes D-tyrosine at a rate approximately 25-fold slower than L-tyrosine when forming tyrosyl-tRNA nih.gov. Should a D-aminoacyl-tRNA evade hydrolysis by DTD, it is subsequently recognized by the elongation factor EF-Tu, further contributing to the quality control of protein synthesis nih.gov. Ribosomes themselves exhibit a discriminatory capacity based on amino acid chirality, which slows down the rate of peptide bond formation when D-amino acids are present nih.gov. In specific bacterial strains, such as Bacillus subtilis, the misincorporation of D-tyrosine into cellular proteins can inhibit growth and biofilm formation asm.org. Some Bacillus subtilis strains, which may lack a functional dtd gene, compensate by expressing the TyrZ form of tyrosyl-tRNA synthetase, which demonstrates increased selectivity to prevent D-tyrosine misincorporation asm.org.
Role of Tyrosine Residues in Enzyme-Inhibitor Interactions and Isoform Selectivity
Tyrosine residues are integral to the structure and function of many enzymes, playing a significant role in their interactions with inhibitors and contributing to isoform selectivity nih.govacs.org. Studies on nitric oxide synthases (NOS), for example, have revealed that the rotamer position of a conserved tyrosine residue can directly influence isoform-dependent enzyme-inhibitor interactions nih.govacs.org.
In neuronal nitric oxide synthase (nNOS), a specific conserved tyrosine residue (Tyr706) can readily adopt an "out-rotamer" conformation nih.govacs.org. This conformational change facilitates improved hydrogen bonding between inhibitors and the enzyme's protein and heme components, leading to enhanced inhibitor potency nih.govacs.org. Conversely, in endothelial nitric oxide synthase (eNOS), this tyrosine residue tends to remain fixed in an "in-rotamer" conformation nih.govacs.org. The mobility of this tyrosine residue is crucial for certain inhibitors to establish strong bifurcated hydrogen bonds, which is a key factor in achieving isoform selectivity nih.govacs.org.
Beyond direct enzyme-inhibitor binding, tyrosine residues are also relevant in the context of amino acid transporters. For instance, human L-type amino acid transporters (hLAT1 and hLAT2) exhibit distinct substrate preferences and isoform selectivity kanazawa-u.ac.jpsnmjournals.org. LAT1 demonstrates a higher affinity for larger neutral amino acids, including L-tyrosine, and can also transport D-isomers of certain amino acids like leucine, phenylalanine, and methionine kanazawa-u.ac.jpsnmjournals.org. Investigations using the tyrosine derivative 3-123I-iodo-α-methyl-L-tyrosine (123I-IMT) have shown its selective transport via hLAT1, with uptake being 5.95-fold higher compared to hLAT2 snmjournals.org.
Table 1: Isoform Selectivity in L-Type Amino Acid Transporters
| Transporter Isoform | Substrate Preference | Affinity (Km) | Capacity | Selective Transport of 125I-IMT (Fold Higher vs. hLAT2) |
| hLAT1 | Larger neutral amino acids (Leu, Ile, Phe, Met, Tyr, His, Trp, Val); D-isomers of Leu, Phe, Met | 20–40 µmol/L kanazawa-u.ac.jpsnmjournals.org | Lower | 5.95 snmjournals.org |
| hLAT2 | Broad substrate selectivity, including smaller neutral amino acids (Gly, Ala, Ser, Thr) | 30–300 µmol/L kanazawa-u.ac.jpsnmjournals.org | Higher | - |
Neurotransmitter and Hormonal Precursor Research
Tyrosine, specifically L-tyrosine, serves as a fundamental precursor for the biosynthesis of several crucial neurotransmitters and hormones within the body fishersci.cawebmd.comhealthline.comhealth.com. D-Tyr-Ome, as a derivative of D-tyrosine, is also recognized for its potential role in neuroscience research, particularly as a precursor for neurotransmitters chemimpex.com. This makes it a valuable compound for investigations into brain function and the development of treatments for mental health conditions chemimpex.com.
Role in Catecholamine Synthesis Pathways
The catecholamines, a group of neurotransmitters and hormones that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), are primarily synthesized from L-tyrosine through a series of enzymatic steps britannica.comstudysmarter.co.ukhealth.comamegroups.orgnih.gov. The initial and rate-limiting step in this pathway involves the enzyme tyrosine hydroxylase, which converts L-tyrosine into L-DOPA (3,4-dihydroxyphenylalanine) studysmarter.co.ukamegroups.orgnih.gov. Subsequently, L-DOPA is decarboxylated to dopamine by L-aromatic amino acid decarboxylase studysmarter.co.ukamegroups.orgnih.gov. Dopamine is then converted to norepinephrine by dopamine-β-hydroxylase, and finally, norepinephrine can be methylated to epinephrine by phenylethanolamine N-methyltransferase britannica.comstudysmarter.co.ukamegroups.orgnih.gov.
This compound is utilized in research specifically to explore these catecholamine synthesis pathways chemimpex.com. The activity of tyrosine hydroxylase is subject to complex regulation, including feedback inhibition by the catecholamines themselves nih.gov. For example, dopamine can bind to tyrosine hydroxylase, competitively decreasing its affinity for tetrahydrobiopterin, a crucial cofactor nih.gov.
Table 2: Key Enzymes in Catecholamine Synthesis from L-Tyrosine
| Step | Enzyme | Substrate | Product |
| 1 (Rate-limiting) | Tyrosine hydroxylase | L-Tyrosine | L-DOPA |
| 2 | L-Aromatic amino acid decarboxylase | L-DOPA | Dopamine |
| 3 | Dopamine-β-hydroxylase | Dopamine | Norepinephrine |
| 4 | Phenylethanolamine N-methyltransferase | Norepinephrine | Epinephrine |
Investigations into Brain Function and Mental Health Treatments
Research into the effects of tyrosine, particularly L-tyrosine, on brain function and mental health has demonstrated its potential benefits under stressful conditions webmd.comhealthline.comhealth.comgssiweb.orgnih.gov. Supplementation with L-tyrosine has been shown to replenish neurotransmitters such as dopamine, adrenaline, and noradrenaline, which tend to decrease during periods of stress or mentally demanding situations healthline.comhealth.comgssiweb.org. This replenishment can lead to improvements in mental performance, including memory and cognitive function, especially in challenging environments webmd.comhealthline.comhealth.comgssiweb.orgnih.gov.
While L-tyrosine supplementation has shown promise in mitigating stress-induced cognitive deficits, its effectiveness in healthy individuals under mild to moderate stress, in the absence of significant stressors, is less conclusive, and further research is warranted health.com. This compound is also employed in neuroscience research to investigate brain function and mental health treatments, and it is explored in pharmaceutical development for its potential in addressing mood disorders and enhancing cognitive abilities chemimpex.com.
Interference with L-Amino Acid Metabolism
D-amino acids can interact with and interfere with the metabolic pathways of their L-amino acid counterparts. Specifically, D-tyrosine has been observed to competitively inhibit prephenate dehydrogenase asm.org. This enzyme plays a role in the biosynthesis of L-tyrosine, indicating that D-tyrosine can directly impact the cellular availability of L-tyrosine by interfering with its metabolic production asm.org.
Inhibition of L-Phenylalanine to L-Tyrosine Hydroxylation
The conversion of L-phenylalanine to L-tyrosine is a crucial metabolic step catalyzed by the enzyme phenylalanine hydroxylase webmd.comhealth.comnih.gov. While D-tyrosine has been shown to interfere with L-tyrosine biosynthesis by inhibiting prephenate dehydrogenase asm.org, direct evidence from the provided research findings regarding D-tyrosine's specific inhibitory effect on the L-phenylalanine to L-tyrosine hydroxylation step (catalyzed by phenylalanine hydroxylase) is not explicitly detailed. The rate-limiting enzyme in catecholamine synthesis, tyrosine hydroxylase, is subject to feedback inhibition by catecholamines themselves, and other compounds like metyrosine (B1676540) are known to specifically inhibit this enzyme amegroups.orgnih.gov.
Metabolic Pathways and Physiological Roles of D Tyrosine and Its Derivatives
Endogenous Production of D-Amino Acids
D-amino acids are not merely exogenous compounds but are also endogenously produced within living systems, contributing to a complex metabolic pool.
Enzymatic Racemization Processes
The primary mechanism for endogenous D-amino acid production involves enzymatic racemization. Amino acid racemases are a class of enzymes that catalyze the interconversion of L-amino acids to their corresponding D-enantiomers, thereby playing a central role in D-amino acid metabolism researchgate.netmdpi.com. These enzymes facilitate the stereochemical inversion of the chiral α-carbon of amino acids tandfonline.comnih.gov. Many amino acid racemases require pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme, while others are PLP-independent researchgate.net. Examples of such enzymes include alanine (B10760859) racemase, methionine racemase, and serine racemase, which are PLP-dependent, and aspartate racemase, glutamate (B1630785) racemase, and proline racemase, which are PLP-independent researchgate.net. Notably, mammalian serine racemase (SRR), primarily known for producing D-serine, has also been shown to catalyze aspartate racemization nih.govoup.com. Beyond racemization, D-amino acid aminotransferase enzymes can also contribute to D-amino acid synthesis by utilizing an amino donor substrate and an α-ketoacid substrate mdpi.com.
Contribution of Gut Microbiota to D-Amino Acid Pool
The gut microbiota significantly contributes to the host's D-amino acid pool. Estimates suggest that at least one-third of the total human D-amino acid content originates from microbial synthesis mdpi.comnih.gov. The composition and abundance of various bacterial species in the gut influence the diversity of microbially produced D-amino acids through their specific racemases tandfonline.com. D-amino acids, particularly D-alanine and D-glutamic acid, are crucial for microbial physiology, serving as essential components of bacterial peptidoglycans, which form the bacterial cell wall mdpi.com. Gut microbes can directly metabolize or utilize intestinal amino acids, and conversely, they can also synthesize and supply amino acids to the host nih.gov. The synthesis of D-tyrosine by gut flora, for instance, is variable and depends on individual microbial particularities nih.gov.
Detoxification and Elimination Pathways of D-Amino Acids
Maintaining physiological balance requires efficient mechanisms for processing and eliminating D-amino acids. D-amino acid oxidase (DAAO), an enzyme identified in 1935, plays a key role by deaminating and oxidizing non-acidic D-amino acids tandfonline.com. In humans, DAAO is found in various tissues, including goblet cells and enterocytes of the small intestine mdpi.com.
The levels of D-amino acids in mammals are tightly regulated through a complex interplay of endogenous synthesis, dietary intake, and microbial production, alongside their degradation pathways tandfonline.com. General detoxification processes in the body, primarily occurring in the liver, kidneys, and intestines, involve two main phases: Phase 1 and Phase 2 salvohealth.comparishealingarts.com. Phase 1 involves enzymes, such as cytochrome P450, that modify toxins, often making them more reactive parishealingarts.cominvestigative-health.ch. Subsequently, Phase 2 neutralizes these modified compounds and prepares them for excretion parishealingarts.cominvestigative-health.ch. This phase includes several conjugation pathways, such as amino acid conjugation, which relies on various amino acids as essential building blocks for the enzymes involved salvohealth.comparishealingarts.comartgerecht.com. While D-amino acids themselves can be substrates for enzymes like DAAO, the broader detoxification system ensures the processing and elimination of various metabolites, including potentially modified D-amino acid derivatives. Excretion of these compounds occurs through urine, feces, sweat, and breath investigative-health.chartgerecht.com.
Role of D-Tyrosine in Physiological Processes
D-tyrosine, a D-alpha-amino acid, is found ubiquitously in nature, including in bacteria like Escherichia coli and in mammals mdpi.comnih.govebi.ac.uk. It is increasingly recognized as a regulator of physiological functions mdpi.com.
One notable physiological role of D-tyrosine is its negative regulation of melanin (B1238610) synthesis through the inhibition of tyrosinase activity nih.gov. Research indicates that peptides containing terminal D-tyrosine can effectively reduce melanin content in human melanocytes nih.gov. Furthermore, the incorporation of D-tyrosine into existing cosmetic peptides, such as anti-wrinkle, anti-aging, or anti-inflammatory peptides, has been shown to impart anti-melanogenic effects without compromising their original functions nih.gov.
In microbial contexts, D-amino acids are integral to cell wall remodeling in bacteria, with D-alanine and D-glutamic acid being particularly prevalent components of bacterial peptidoglycans mdpi.com. The presence of D-amino acids in chemically synthesized peptides can also confer beneficial properties, such as increased resistance to proteolysis, enhancing their stability in biological systems .
The fidelity of protein synthesis is maintained by proofreading enzymes that address the potential misincorporation of D-amino acids. D-Tyr-tRNA deacylase (DTD), for example, is an enzyme responsible for cleaving the ester bond formed between D-amino acids and tRNA, thereby ensuring error-free translation frontiersin.org. This mechanism highlights the physiological relevance of D-tyrosine and other D-amino acids, even when they are not intended for protein synthesis.
D-Tyrosine methyl ester (D-Tyr-Ome) is a derivative of D-tyrosine that is utilized as an intermediate in the synthesis of various bioactive molecules, including neurotransmitters and hormones chemimpex.com. Its unique structural properties, such as enhanced solubility and stability, make it a valuable precursor in pharmaceutical applications chemimpex.com. It has also been explored for its potential to enhance flavor profiles and nutritional value in food products chemimpex.com.
Tyrosine Metabolism in Plants: Relevance for Bioactive Compound Production
In plants, tyrosine metabolism extends beyond its role as a proteinogenic amino acid, serving as a critical starting point for the biosynthesis of a wide array of structurally diverse and physiologically important bioactive compounds nih.govresearchgate.netresearchgate.net.
Key plant-derived metabolites originating from the tyrosine pathway include tocopherols (B72186) (Vitamin E), plastoquinone, ubiquinone, betalains, salidroside, and various benzylisoquinoline alkaloids nih.govresearchgate.net. These compounds play essential roles in plant survival and also provide vital micronutrients and medicinal compounds for human consumption nih.gov.
The enzyme tyrosine aminotransferase (TAT) is a pivotal component in this pathway, catalyzing the reversible transamination of tyrosine to 4-hydroxyphenylpyruvic acid (4-HPP) nih.govmdpi.com. This 4-HPP intermediate then acts as a precursor for the synthesis of numerous tyrosine-derived natural products, including phenolic acids, uronic acids, and additional alkaloids mdpi.com. Furthermore, specific enzymatic activities, such as tyrosine N-monooxygenase activity involving enzymes like CYP79A1, are crucial for the biosynthesis of plant defense metabolites, such as cyanogenic glycosides, from tyrosine ontosight.ai. The ability of plants to modify tyrosine through various enzymatic actions underscores its central role in producing specialized metabolites with distinct physiological functions, including those involved in defense against environmental stresses researchgate.netresearchgate.net.
Pharmacological Research and Therapeutic Applications
Development of Therapeutic Agents Incorporating D-Tyr-Ome
The incorporation of this compound and other D-amino acids into therapeutic agents offers advantages such as improved biostability and modified biological activity.
D-Tyrosine methyl ester hydrochloride is a valuable compound in neuroscience research, serving as a precursor for neurotransmitters and being utilized in studies exploring brain function and mental health treatments. Its unique structure enhances solubility and stability, making it an ideal choice for researchers investigating catecholamine synthesis pathways and developing novel therapeutic agents for neurological disorders. chemimpex.com This compound is also employed in the synthesis of various pharmaceuticals, particularly those aimed at mood disorders and cognitive enhancement. chemimpex.com
More broadly, D-amino acids like D-serine (D-Ser) and D-aspartate (D-Asp) are crucial neuromodulators that interact with N-methyl-D-aspartate (NMDA) receptors in the central nervous system. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net Dysregulation of these D-amino acids and NMDA receptor activity is implicated in several neurological and psychiatric conditions, including Alzheimer's disease (AD), schizophrenia, amyotrophic lateral sclerosis, and Parkinson's disease. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.netnih.gov For instance, D-alanine has been linked to Alzheimer's disease and explored for its potential in treating schizophrenia, primarily through its ability to modulate the NMDA receptor. nih.gov The strategic substitution of L-amino acids with D-amino acids in peptide sequences, such as in cell-penetrating peptides like Tat, has been shown to significantly improve plasma stability, which is a critical factor for the therapeutic efficacy of agents targeting neurodegenerative diseases. rsc.org this compound, or its protected forms like Boc-D-tyrosine methyl ester, is valuable in the development of drug candidates in neurology, where modified amino acids can lead to improved therapeutic profiles and enhanced bioavailability. chemimpex.com Its structural similarity to neurotransmitters also positions it as a promising compound for the design of drugs targeting neurological disorders. chemimpex.com
D-amino acids are increasingly recognized for their roles in various physiological processes, including antimicrobial activity. mdpi.com Antimicrobial peptides (AMPs), also known as host defense peptides, are small, positively charged oligopeptides that exhibit potent activity against a broad spectrum of organisms, including Gram-positive and Gram-negative bacteria, viruses, fungi, parasites, and even cancerous cells. cdnsciencepub.comfrontiersin.org A key feature contributing to the efficacy of these peptides is the incorporation of D-amino acids into their structures, which renders them more resistant to degradation by endogenous proteases, thereby enhancing their biostability and therapeutic potential. cdnsciencepub.comresearchgate.netfrontiersin.orgresearchgate.netmdpi.com
Beyond their antimicrobial properties, D-amino acid-containing peptides also demonstrate significant antitumor activities. cdnsciencepub.comfrontiersin.org Research has shown that D-peptides can form self-assembling supramolecular nanostructures. For example, a D-amino acid-based peptide, Nap-GDFDFDYGRGD (D-fiber), which includes D-phenylalanine and D-tyrosine, has been successfully utilized as a carrier for hydrophobic anticancer drugs like 10-hydroxycamptothecin (B1684218) (HCPT). researchgate.netacs.org In both in vitro and in vivo studies, these D-fiber-HCPT complexes exhibited superior selectivity and antitumor activity compared to their L-fiber counterparts, highlighting their promise as vehicles for cancer therapy. researchgate.netacs.org
Another example is D-CDT, a D-amino acid analogue of the antimicrobial peptide tachyplesin. D-CDT demonstrated potent bactericidal properties and exhibited a dose-dependent reduction in the viability of human lung adenocarcinoma cells (A549). eurekaselect.com Its half-maximal inhibitory concentration (IC50) was determined to be 9.814 μM, indicating its effectiveness as an anticancer agent. eurekaselect.com Furthermore, specific D-amino acids such as D-methionine (D-Met) and D-leucine (D-Leu) have been reported to exert protective effects by inhibiting the proliferation of hepatoma and breast cancer cells. researchgate.netmdpi.com
Table 1: Antitumor Activity of D-Amino Acid-Containing Peptides
| Compound/Peptide | Amino Acid Components (D-form) | Target Cancer Cell Line/Model | Key Finding (Antitumor Activity) | Reference |
| D-fiber-HCPT | D-Phenylalanine, D-Tyrosine | Various (carrier for HCPT) | Better selectivity and antitumor activity than L-fiber-HCPT in vitro and in vivo. | researchgate.netacs.org |
| D-CDT | D-amino acids | A549 (human lung adenocarcinoma) | IC50 of 9.814 μM, dose-dependent reduction in cell viability. | eurekaselect.com |
| D-Methionine | D-Methionine | AH109A hepatoma-bearing rats | Prolonged survival time, inhibited tumor growth and protein synthesis. | mdpi.com |
| D-Leucine | D-Leucine | MCF-7 (breast cancer cells) | Inhibitory effect on proliferation at 50 mM. | mdpi.com |
Current scientific literature does not specifically detail the anthelmintic potential of this compound derived compounds. While D-amino acids are known to be involved in various physiological processes, including immune regulation and as building blocks in compounds used by host cells to combat pathogens, direct research on this compound or its derivatives for anthelmintic applications is not prominently reported in the available sources. mdpi.comfrontiersin.org
Antimicrobial and Antitumor Activities of D-Amino Acid-Containing Peptides
D-Amino Acids as Diagnostic Biomarkers
The presence of D-amino acids in human tissues and fluids, and their altered levels in various pathological conditions, highlight their emerging potential as diagnostic biomarkers.
D-amino acids are naturally present in the human body, originating from diet, bacterial flora, and endogenous synthesis. researchgate.netnih.gov They participate in crucial physiological processes such as neurotransmission, immune regulation, and cellular proliferation. mdpi.comresearchgate.net Recent technological advancements in enantioseparation have revealed that altered levels of D-amino acids are frequently observed in various disease states, particularly in different types of cancer. mdpi.comnih.govresearchgate.net
For instance, studies have shown significantly higher concentrations of D-alanine (D-Ala) and D-proline (D-Pro) in the gastric juice of patients with gastric cancer, distinguishing them from healthy controls with high predictive accuracy (95.2–96.7%). mdpi.comnih.gov Elevated levels of D-glutamine (D-Gln) and L-glutamine were also noted in stage IV colorectal cancer patients, suggesting D-Gln as a potential indicator of disease progression. mdpi.com In breast cancer, specifically in MCF-7 cells, D-aspartate (D-Asp) and D-serine (D-Ser) levels were found to be significantly elevated, ranging from 3 to 22 times higher compared to non-tumorigenic MCF-10A cells. nih.gov Other D-amino acids, including D-asparagine (D-Asn), D-alanine (D-Ala), D-threonine (D-Thr), and D-tyrosine (D-Tyr), were also found in higher concentrations in tumor cells. nih.gov Conversely, the levels of D-methionine (D-Met) and D-leucine (D-Leu) have been reported to be decreased in some cancer patients. researchgate.netnih.gov These findings underscore the potential of D-amino acids as indicators of altered amino acid metabolism in cancer. mdpi.comnih.gov
Table 2: Altered D-Amino Acid Levels in Cancer Patients
| D-Amino Acid | Sample Type | Cancer Type | Observed Change in Level | Reference |
| D-Alanine | Gastric juice | Gastric Cancer | Significantly higher | mdpi.comnih.gov |
| D-Proline | Gastric juice | Gastric Cancer | Significantly higher | mdpi.comnih.gov |
| D-Glutamine | Urine | Colorectal Cancer | Elevated in Stage IV | mdpi.com |
| D-Aspartate | MCF-7 cells | Breast Cancer | 3-22 times higher | nih.gov |
| D-Serine | MCF-7 cells | Breast Cancer | 3-22 times higher | nih.gov |
| D-Tyrosine | MCF-7 cells | Breast Cancer | Higher | nih.gov |
| D-Methionine | Serum | Hepatocellular Carcinoma | Decreased | nih.gov |
| D-Leucine | Serum | Hepatocellular Carcinoma | Decreased | nih.gov |
The observed alterations in D-amino acid levels in disease states suggest their promising potential as biomarkers for early detection, monitoring disease progression, and assessing treatment response across various malignancies, including gastric, hepatic, colorectal, and breast cancer. mdpi.comresearchgate.netnih.gov
Beyond cancer, D-amino acids are also being investigated as diagnostic and prognostic biomarkers for other conditions. For instance, D-serine levels in blood have shown a strong correlation with the estimated glomerular filtration rate (GFR), a key marker of kidney function. thepathologist.comnibn.go.jp This suggests that D-serine can serve as a dual biomarker for both the estimation of kidney function and the early detection of chronic kidney disease (CKD), offering a more accurate assessment than conventional markers which can be influenced by factors like muscular mass. thepathologist.comnibn.go.jpnih.gov Similarly, the combined levels of D-serine and D-proline have been proposed as a reliable prognostic biomarker for early cognitive decline, severe depressive disorders, and post-traumatic stress disorder. researchgate.netnih.gov The significant increase in the levels of certain free D-amino acids and D-amino acid-containing peptides in various disease conditions further reinforces their consideration as potential biomarkers. nih.gov
Advanced Analytical Methodologies for D Tyr Ome and D Tyrosine Research
Separative Techniques for Enantiomeric Analysis
The ability to distinguish between D- and L-enantiomers is paramount in amino acid research, as their biological activities can differ significantly.
Liquid Chromatography, especially High-Performance Liquid Chromatography (HPLC), is a widely utilized method for amino acid analysis due to its versatility and precision. Chiral separation in HPLC is achieved by employing a chiral environment, typically through the use of chiral stationary phases (CSPs) mdpi.comnih.gov. These CSPs interact differently with each enantiomer, leading to their separation.
Examples of CSPs include macrocyclic antibiotic-teicoplanin bonding phases, which have been successfully applied for the chiral separation of side-chain protected amino acids like O-tert-butyl-DL-tyrosine google.com. Crown ether-based CSPs are also effective in separating underivatized α-amino acid enantiomers, with the D-enantiomer often eluting first nih.gov. For direct D- and L-amino acid analysis without prior derivatization, CROWNPAK CR-I(+) and CR-I(-) columns, featuring chiral stationary phases, offer high sensitivity and rapid run times spincotech.com. Furthermore, HPLC chiral separation has been instrumental in studying the enantiomeric selective adsorption of D- and L-tyrosine using polysaccharide composite materials, with a Chirobiotic TAG column and methanol (B129727)/water mobile phase, detecting at 275 nm nih.gov.
Capillary Electrophoresis (CE) is extensively employed for the separation and detection of amino acids, offering advantages such as minimal sample requirements, high efficiency, and time effectiveness creative-proteomics.com. The increasing understanding of the biological significance of D-amino acids has driven the demand for their enantioselective quantification, making CE a crucial tool nih.gov.
CE methodologies often incorporate chiral (pseudo)-stationary phases or chiral eluents to facilitate enantiomeric discrimination nih.gov. Alternatively, derivatization of amino acids with chiral reagents can form diastereomers that are subsequently resolved on conventional reversed-phase columns nih.gov. A notable application includes CE coupled with fiber-optic light-emitting diode-induced fluorescence detection for the separation of tyrosine enantiomers, utilizing a chiral fluorescence tagged reagent nih.gov. Optically gated capillary electrophoresis with laser-induced fluorescence detection (OGCE-LIF) has demonstrated efficient assay of D-amino acid oxidase activity, enabling rapid separation of D/L-amino acid enantiomers in under one minute with low limits of detection nih.gov. Chiral CE methods have also been developed for elucidating the D- or L-configuration of tyrosine residues within peptides, such as β-alanyl-tyrosine, and for assessing the enantiopurity of synthetic isomers researchgate.net. For more complex samples, CE-tandem mass spectrometry (CE-MS2) methods, optimized with cyclodextrins as chiral selectors, have been used to determine the racemization degree of free amino acids, achieving enantiomeric separation of up to 14 amino acids with good resolution and low detection limits researchgate.net. CE combined with absorbance and LIF detection is also suitable for separating native and derivatized D-amino acid-containing peptides, even from small samples like single cells rsc.org.
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) with Chiral Separation
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry techniques provide high sensitivity and specificity, making them indispensable for the detection and quantification of D-Tyr-Ome and related compounds.
The hyphenation of chromatographic techniques, such as liquid chromatography (LC), with mass spectrometry (MS) has largely superseded optical detection methods due to its superior selectivity. While baseline resolution of enantiomers remains important, LC-MS and LC-MS/MS offer unparalleled advantages in sensitivity and specificity nih.gov.
LC-MS/MS is a powerful tool for peptide characterization, enabling the identification of peptide sequences through database searching or de novo sequencing nih.gov. In chiral amino acid analysis, LC-MS/MS can specifically detect D-tyrosine within peptides, as demonstrated in the analysis of the Aplysia peptide GYFD nih.gov. Tandem mass spectrometry (MS/MS) employing multiple reaction monitoring (MRM) transitions is particularly effective for the selection, confirmation, and quantification of specific compounds like dityrosine (B1219331) usda.gov. Furthermore, the combination of capillary electrophoresis with mass spectrometry (CE-MS) provides a robust platform for both qualitative and quantitative analysis of amino acids, characterized by high sensitivity and accuracy creative-proteomics.comresearchgate.net.
Biosensor Development for Tyrosine Detection
Biosensors offer a rapid and often label-free approach for the detection of specific analytes. Significant advancements have been made in developing biosensors for tyrosine, primarily L-tyrosine, with broad applicability in bioanalysis.
A novel biosensor utilizing a tyrosinase/platinum nanoparticles/chitosan/graphene nanostructured layer has been developed for the voltammetric detection of L-tyrosine. This biosensor exhibits a linearity range of 0.1–100 μM and a limit of detection (LOD) of 4.75 × 10⁻⁸ M nih.gov. Whole-cell biosensors, engineered using genetic techniques, have been designed for tyrosine quantification in urine. These biosensors leverage tyrosine-responsive promoters to control the production of fluorescent protein signals in response to varying tyrosine levels rsc.org. Additionally, a miniature tyrosinase-based electrochemical sensing platform has been developed for the label-free detection of protein tyrosine kinase activity. This platform is capable of detecting substrate peptides for tyrosine kinases in low sample volumes and can also be used to assess the specificity and efficacy of kinase inhibitors mdpi.com. An enzyme sensor based on laccase-modified polypyrrole polymeric thin film has also been successfully developed for the quantification of tyrosine in pharmaceutical products, demonstrating a very low LOD of 2.29 × 10⁻⁸ M and high sensitivity nih.govresearchgate.net.
| Biosensor Type | Target Analyte | Limit of Detection (LOD) | Linearity Range | Reference |
|---|---|---|---|---|
| Tyrosinase/Pt nanoparticles/chitosan/graphene | L-Tyrosine | 4.75 × 10⁻⁸ M | 0.1–100 µM | nih.gov |
| Laccase-modified polypyrrole polymeric thin film | Tyrosine (in pharmaceuticals) | 2.29 × 10⁻⁸ M | 0.09–7 × 10⁻⁶ M | nih.govresearchgate.net |
Spectroscopic Methods in Structural Elucidation of this compound Containing Peptides (e.g., NMR, Fluorescence Spectroscopy)
Spectroscopic techniques provide invaluable insights into the molecular structure and interactions of this compound containing peptides.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for investigating host-guest interactions and identifying binding regions within peptides nih.gov. It offers detailed information on intermolecular Nuclear Overhauser Effect (NOE) cross-peaks, which are crucial for understanding the structural intricacies of supramolecular complexes involving tyrosine-containing peptides nih.gov. For instance, NMR studies have been instrumental in probing aromatic interactions in designed octapeptide beta-hairpins that incorporate D-Pro-Gly segments and aromatic residues like tyrosine and tryptophan. These studies have revealed favored T-shaped arrangements and significant ring current effects, providing a deeper understanding of their conformational preferences nih.gov. Furthermore, ¹H and ¹³C-NMR spectroscopy provide supportive data for the structural confirmation of peptide thioesters containing Tyr(SO₃H) residues jst.go.jp. NMR spectra can also be used to identify the spin systems of residues in peptides, including those with modified tyrosine such as Tyr(OMe) researchgate.net.
Fluorescence Spectroscopy: Fluorescence spectroscopy is a powerful analytical tool for exploring complex biological processes, including protein structure and their interactions rsc.org. Tyrosine itself serves as an intrinsic fluorescent probe, making it valuable for such investigations rsc.org. Fluorescence titrations are employed to estimate binding affinities in molecular recognition studies involving tyrosine-containing peptide copolymers and pseudopeptidic cages. Changes in the fluorescence emission spectrum, particularly upon excitation at 276 nm, are used to detect and characterize these binding events nih.gov. The inclusion of a tyrosine residue within a cage cavity can significantly impact the peptide's fluorescence emission spectrum nih.gov. A red-shifted emission of the tyrosine fluorophore can indicate the formation of a stable tyrosinate anion in the excited state nih.gov. Time-resolved fluorescence experiments allow for the determination of fluorescence lifetimes of peptides, both in the presence and absence of various ions nih.gov. Research has also explored fluorescent unnatural amino acids derived from diiodo-L-tyrosine, demonstrating broad emission peaks and reversible pH/redox responses, highlighting their potential as stimuli-responsive fluorescent probes rsc.org. Additionally, fluorescence quenching has been observed upon the binding of tryptophan and tryptophan-containing peptides by certain crown ethers, which also exhibit binding affinity for tyrosine esters beilstein-journals.org.
Computational Studies and Structural Biology of D Tyr Ome Systems
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for exploring the dynamic behavior and interactions of D-Tyr-Ome with other molecules. These techniques allow researchers to visualize and analyze molecular movements and conformational changes over time, providing insights into complex biological processes.
Conformational analysis of this compound and its peptide analogues is critical for understanding their structural flexibility and preferred three-dimensional arrangements. Studies have investigated the conformational elucidation of novel synthetic analogues, such as [Tyr(OMe)5, D-LyS6, Aze9NHEt]GnRH, highlighting the importance of aromatic clustering in receptor binding activity openarchives.gr. Research on D-Tyr complexes has indicated increased conformational mobility, with various low-energy conformers exhibiting different hydrogen bonding patterns researchgate.net. For instance, some conformers show tripodal structures with multiple NH…O interactions, while others display fewer such interactions but engage in interactions involving cavity COOH moieties researchgate.net. Conformational studies on related peptides, including those containing Tyr-OMe, have utilized techniques like CD spectrophotometry and NMR-VT experiments to reveal structural features such as 3₁₀-helix formation and intramolecular hydrogen bonding acs.orgrsc.org.
Computational methods are extensively used to investigate the interactions of this compound with proteins and enzymes.
D-aminoacyl-tRNA deacylase (DTD): DTD is an enzyme crucial for maintaining the fidelity of protein synthesis by preventing the incorporation of D-amino acids into proteins elifesciences.orgresearchgate.netnih.gov. It achieves this by recognizing and removing mischarged D-aminoacyl-tRNAs elifesciences.orgresearchgate.net. The active site of DTD is specifically designed to accommodate the chiral center of a D-amino acid attached to a tRNA molecule, effectively excluding L-amino acids elifesciences.org. Studies suggest that DTD hydrolysis involves a general base mechanism, where a Threonine residue acts as a nucleophile, attacking the carbonyl group of the D-Tyr linked to the terminal adenine (B156593) of tRNA via an ester bond nih.gov. The functionally important interactions of DTD are primarily confined to the acceptor stem of tRNA nih.gov.
Table 1: Comparative Binding Affinities of L-Tyr and D-Tyr with Bacillus subtilis TyrRS
| Enzyme and Amino Acid | Km (µM) | kcat (s⁻¹) |
| TyrRSWT (L-Tyr) | 90 ± 20 | 14 ± 3 |
| TyrRSWT (D-Tyr) | 4.0 ± 0.8 | 0.23 ± 0.04 |
| TyrRSA202V (L-Tyr) | 260 ± 20 | 14 ± 4 |
| TyrRSA202V (D-Tyr) | 90 ± 20 | 0.27 ± 0.05 |
Data adapted from nih.gov.
Predicting the binding modes and understanding molecular recognition are fundamental aspects of computational structural biology. Computational techniques, including molecular docking and molecular dynamics, are widely employed to investigate the molecular mechanisms of substrate recognition and predict protein-ligand interactions nih.govamazon.comescholarship.org. Scoring functions play a crucial role in identifying the "native" binding pose of a ligand on a protein and in predicting binding affinity, which helps in discriminating active small molecules from inactive ones researchgate.net. Aromatic residues, such as tyrosine, significantly contribute to the stability of protein-protein interactions due to their large nonpolar surface areas, which facilitate extensive van der Waals interactions and minimize conformational entropy loss upon binding rsc.org. Computational protein design algorithms have been successfully applied to redesign the binding sites of enzymes like Methanococcus jannaschii TyrRS, aiming for preferential binding of modified tyrosine analogues such as O-methyl-L-tyrosine pnas.org. Docking results have been shown to predict binding affinities that are in agreement with experimentally observed values nih.gov.
Investigation of Protein-Ligand and Enzyme-Substrate Interactions (e.g., DTD, TyrRS)
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and energetic properties of molecules, complementing classical molecular modeling approaches.
Electronic structure analysis, often involving the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is a key application of quantum chemical methods nih.gov. These calculations help in determining the electronic state of a given structure nih.gov. The energy difference between the HOMO and LUMO orbits (E_gap) is a critical descriptor that reflects the reactivity and activities of compounds nih.gov. For instance, studies have shown that phosphorylation on amino acids like tyrosine can lead to a decrease in the E_gap energy, which in turn can trigger electronic transitions and facilitate the formation or disruption of molecular interactions nih.gov. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for optimizing molecular structures and calculating their quantum chemical properties, including dipole moments and potential for various non-covalent interactions aimspress.comrsdjournal.org.
Table 2: Example of E_gap Values for Phosphorylated and Unphosphorylated Amino Acids
| Compound | E_gap (eV) |
| Tyrosine | (Example Value) |
| p-Tyrosine | (Example Value) |
| Serine | (Example Value) |
| p-Serine | (Example Value) |
| Threonine | (Example Value) |
| p-Threonine | (Example Value) |
Quantum chemical calculations are indispensable for analyzing the conformational energetics and stability of molecules. These calculations provide a more accurate estimation of internal stability and are essential for understanding the energy landscape of different conformers uzh.ch. The inclusion of dispersion forces in quantum chemical calculations is crucial for accurately describing the energies of various conformers, particularly for molecules with complex three-dimensional structures researchgate.net. These detailed energetic analyses contribute significantly to a comprehensive understanding of the intrinsic properties and preferred conformations of this compound and its analogues.
Electronic Structure Analysis (e.g., HOMO/LUMO Energies)
Structure-Activity Relationship (SAR) Studies Enabled by Computational Approaches
Computational approaches play a pivotal role in modern drug discovery and medicinal chemistry, particularly in elucidating structure-activity relationships (SAR) frontiersin.org. These in silico methods allow for the prediction of how molecules interact with biological targets, thereby guiding the design of new compounds with desired properties frontiersin.orgpharmatutor.org. For compounds like this compound, computational SAR studies would typically involve techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.
Molecular docking, for instance, predicts the preferred orientation and binding affinity of a ligand (like this compound) to a target protein, providing insights into the molecular interactions that govern activity pharmatutor.orgnih.gov. This involves simulating the binding of a small molecule to a macromolecular target, identifying key residues involved in interactions such as hydrogen bonding and hydrophobic contacts nih.govjacsdirectory.com. While specific detailed research findings on computational SAR studies solely focused on this compound as a primary subject are not extensively documented in the available literature, the general principles of these methodologies are applicable. For example, studies on other compounds, including natural products and synthetic derivatives, have utilized molecular docking to assess binding affinities against various protein targets, such as tyrosine kinases pharmatutor.orgjacsdirectory.comresearchgate.net. These studies highlight the utility of computational tools in identifying potential active sites and predicting ligand-protein interactions jacsdirectory.comresearchgate.net.
Computational studies also extend to understanding the stability and dynamics of protein-ligand complexes. Molecular dynamics simulations, for instance, can provide insights into the structural stability of complexes in a dynamic system and analyze per-residue binding free energies pharmatutor.org. Such analyses are crucial for refining lead compounds and optimizing their interactions with biological targets frontiersin.org.
In the context of this compound, if it were to be investigated as a ligand or a component within a larger peptide, computational SAR studies would aim to:
Predict Binding Modes: Determine how this compound or this compound-containing peptides interact with specific binding pockets of target biomacromolecules.
Identify Key Interactions: Pinpoint critical amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with this compound.
Evaluate Conformational Changes: Analyze how the binding of this compound might induce conformational changes in the target protein, influencing its activity.
Quantify Binding Affinities: Estimate the strength of the interaction between this compound and its target, guiding modifications to enhance potency.
While specific data tables for this compound in computational SAR studies are not available, the general approach involves calculating binding energies and identifying interacting residues. For example, in studies involving other ligands and protein targets, binding energies are often reported in kcal/mol, and specific amino acids involved in interactions are identified jacsdirectory.com.
X-ray Crystallography and Structural Determination of this compound Containing Biomacromolecules
X-ray crystallography is a powerful and indispensable technique for determining the three-dimensional atomic and molecular structure of crystalline substances, including small molecules and biological macromolecules jacsdirectory.comiucr.orgresearchgate.netwikipedia.org. This method provides unambiguous, accurate, and reliable 3D structural parameters, which are essential for understanding molecular function and for structure-based drug design iucr.orgnih.gov.
More significantly, X-ray crystallography has been crucial in understanding the structural basis of enzymes that interact with D-tyrosine containing biomacromolecules. A notable example is the D-Tyr-tRNATyr deacylase (DTD) enzyme. DTD is an enzyme essential for the fidelity and quality of protein synthesis by removing mischarged D-amino acids from tRNA molecules frontiersin.org. High-resolution enzyme-substrate structures of DTD, particularly from Plasmodium falciparum, have been solved using X-ray crystallographic studies frontiersin.orgpdbj.org. These structural snapshots, often at resolutions around 1.44 Å, have provided critical insights into the enzyme's mechanism of action, proposing the existence of transition, active, and exit sites frontiersin.orgpdbj.org.
The interaction of DTD with D-Tyr-tRNA (where D-Tyr is linked to the terminal adenine of tRNA via an ester bond) has been elucidated through these crystallographic studies frontiersin.org. Although D-Tyr-tRNA is a more complex biomacromolecule than isolated this compound, the principle of DTD acting on a D-tyrosine ester linkage is highly relevant. These studies have shown how specific residues within the enzyme's active site, such as Threonine, act as nucleophiles to hydrolyze the ester bond of the D-amino acid-containing tRNA frontiersin.org.
The data obtained from X-ray crystallography typically includes:
Unit Cell Parameters: Dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell of the crystal.
Space Group: Describes the symmetry of the crystal lattice.
Atomic Coordinates: Precise 3D positions of all atoms in the molecule.
Electron Density Maps: Visual representations of electron distribution, from which atomic models are built and refined nih.gov.
Hydrogen Bonding Networks: Detailed information on hydrogen bonds and other non-covalent interactions within the crystal or protein-ligand complex.
For L-tyrosine methyl ester, for example, the crystal data indicates an orthorhombic chiral space group P2₁2₁2₁ with specific unit cell parameters and a main packing motif involving a C(9) infinite hydrogen-bond chain researchgate.net. Similar detailed structural information would be obtained for this compound.HCl and its interactions within biomacromolecules.
Table 1: Key Crystallographic Parameters for L-Tyrosine Methyl Ester (Example)
| Parameter | Value | Unit | Source |
| Space Group | P2₁2₁2₁ | - | researchgate.net |
| a | 5.7634(15) | Å | researchgate.net |
| b | 12.111(2) | Å | researchgate.net |
| c | 14.3713(19) | Å | researchgate.net |
| Volume (V) | 1003.1(4) | ų | researchgate.net |
| Z' (molecules/asymmetric unit) | 1 | - | researchgate.net |
| Main Packing Motif | C(9) infinite hydrogen-bond chain | - | researchgate.net |
Future Directions and Emerging Research Areas
Novel Synthetic Strategies for D-Tyr-Ome and its Stereoisomers
Current synthetic routes for this compound and related compounds, such as the esterification of L-tyrosine with methanol (B129727) and thionyl chloride to yield L-tyrosine methyl ester hydrochloride, have demonstrated reasonable yields in some cases (e.g., 95.5% and 97.2% for L-tyrosine methyl ester hydrochloride). google.com However, challenges remain in achieving high yields and industrial scalability for certain derivatives; for example, one reported synthesis of O-(4-alkynylpropyl)-L-tyrosine from N-tert-butyloxycarbonyl-L-tyrosine methyl ester yielded only 3.9%. google.com
Future research will focus on developing more efficient, sustainable, and stereoselective synthetic strategies for this compound and its various stereoisomers. This includes:
Green Chemistry Approaches: Exploring atom-economic and environmentally benign methods to reduce waste and energy consumption during synthesis.
Catalytic Asymmetric Synthesis: Leveraging advancements in metal and organocatalyzed asymmetric synthesis to control the stereochemistry precisely, ensuring the desired D-configuration and minimizing the formation of unwanted L-isomers or racemates. Tyrosine itself serves as an economical and adaptable chiral pool in the asymmetric synthesis of various alkaloids, indicating its potential for similar applications in this compound synthesis. researchgate.net
Flow Chemistry and Continuous Manufacturing: Implementing continuous flow processes to enhance reaction control, safety, and scalability, moving beyond batch synthesis methods.
Enzymatic Synthesis: Investigating biocatalytic approaches using enzymes that can selectively produce D-amino acid derivatives, offering high stereospecificity and milder reaction conditions.
These novel strategies are crucial for providing readily accessible and high-purity this compound for diverse research and pharmaceutical applications.
Deeper Elucidation of this compound's Biological Mechanisms and Signaling Pathways
While this compound is recognized as a pharmaceutical intermediate, a comprehensive understanding of its direct biological mechanisms and involvement in signaling pathways is still evolving. Research into D-amino acids generally indicates their resistance to enzymatic degradation, which is a significant advantage for therapeutic applications. nih.gov
Future research directions include:
Direct Mechanistic Studies: Investigating the specific molecular targets and pathways that this compound interacts with in biological systems. This could involve receptor binding assays, enzyme inhibition studies, and cell-based assays.
Role in Biofilm Modulation: Building upon findings that D-tyrosine can inhibit bacterial biofilm formation in species like Pseudomonas aeruginosa and Bacillus subtilis, future studies could explore if this compound exhibits similar or enhanced anti-biofilm properties. researchgate.net Research has shown that D-tyrosine can impact extracellular protein and exopolysaccharide production, suggesting complex underlying mechanisms that warrant further investigation for this compound. researchgate.net
Influence on Post-Translational Modifications: Tyrosine residues are known to undergo various post-translational modifications, such as nitration to 3-nitrotyrosine (B3424624) (3NT) and subsequent reduction to 3-aminotyrosine (B249651) (3AT), which are important for signal transduction. acs.orgnih.gov Future studies could explore whether this compound or its metabolites influence these processes or interact with enzymes involved in tyrosine modification pathways.
Neurological Impact: Given that D-tyrosine has been investigated for its activity in the central nervous system (CNS) and its potential as a biomarker in neurological diseases, nih.gov research could explore if this compound plays a direct role or acts as a precursor in neurological pathways.
Understanding these intricate biological roles will pave the way for novel therapeutic interventions and diagnostic tools.
Expanded Applications in Rational Drug Design and Peptide Therapeutics
This compound holds significant promise in the field of rational drug design and peptide therapeutics, primarily due to the inherent stability advantages of D-amino acids. D-amino acids are more resistant to proteolytic degradation by enzymes that typically recognize L-amino acid structures, thereby improving the proteolytic stability of therapeutic peptides. nih.gov
Key areas for expanded applications include:
Enhanced Peptide Stability and Bioavailability: Incorporating this compound into peptide sequences to design therapeutic peptides with improved in vivo stability and extended half-lives, which is crucial for drug formulation. nih.govchemimpex.com
Rational Design of Novel Therapeutics: Utilizing this compound as a chiral building block in the synthesis of new pharmaceutical compounds. It serves as a precursor in the development of drugs targeting neurological disorders and mood disorders. chemimpex.comchemimpex.com Rational drug design, often aided by computational techniques such as computer-aided drug design (CADD) and structure-based drug design (SBDD), can predict binding affinities and optimize molecular interactions. wikipedia.orgresearchgate.net
Development of Smart Biomaterials: Exploring the integration of this compound into self-assembling peptide hydrogels. For example, tyrosine-rich peptide gelators have been designed to form hydrogels that degrade in response to tyrosinase, losing their crucial π-π stacking interactions. frontiersin.org this compound could be engineered into such systems to create enzyme-responsive drug delivery platforms or biosensors.
Overcoming Drug Resistance: Investigating if this compound or its derivatives can circumvent mechanisms of drug resistance observed with L-amino acid-based compounds, possibly due to altered recognition by efflux pumps or metabolizing enzymes.
The unique stereochemical properties of this compound offer a distinct advantage in developing next-generation therapeutics with improved pharmacological profiles.
Advanced Analytical Platforms for In Vivo this compound Monitoring
The ability to monitor this compound in vivo is critical for understanding its pharmacokinetics, pharmacodynamics, and potential as a biomarker. Current analytical techniques for D-amino acids include targeted chiral metabolomics, particularly liquid chromatography-mass spectrometry (LC-MS) coupled with pre-column chemical derivatization, which enhances resolution, efficiency, and selectivity. nih.gov
Future advancements in analytical platforms will focus on:
Real-Time In Vivo Imaging: Developing non-invasive imaging techniques that can track this compound distribution, metabolism, and target engagement in living organisms. This could involve positron emission tomography (PET) or magnetic resonance imaging (MRI) probes specifically designed for this compound.
Highly Sensitive Biosensors: Creating advanced biosensors capable of real-time, highly sensitive, and selective detection of this compound in complex biological matrices. Optical assays, including spectrophotometry and fluorometric detection, are already used to monitor tyrosinase activity using L-tyrosine methyl ester (Tyr-OME) functionalized nanoprobes, which display ratiometric changes in emission. nih.govresearchgate.net Adapting and enhancing such nanoprobe technologies for this compound detection is a promising avenue.
Microfluidic Devices for Point-of-Care Diagnostics: Designing miniaturized analytical systems that can perform rapid and accurate this compound quantification with minimal sample preparation, enabling point-of-care diagnostics for neurological conditions or other diseases where D-amino acids may serve as biomarkers.
Integration with Multi-Omics Data: Combining analytical data from this compound monitoring with other omics datasets (e.g., proteomics, metabolomics) to provide a holistic view of its biological impact and identify correlations with disease states.
These advanced analytical tools will be instrumental in translating this compound research from the laboratory to clinical applications.
Interdisciplinary Research Integrating Omics Data and Computational Biology for D-Amino Acid Systems
The complexity of D-amino acid systems, including this compound, necessitates an interdisciplinary approach that integrates high-throughput omics data with sophisticated computational biology tools. The "omics revolution" has generated vast amounts of data (genomics, transcriptomics, proteomics, metabolomics) that can provide a comprehensive understanding of biological systems. nih.govresearchgate.net Computational analyses, including machine learning and deep learning, are essential for extracting meaningful knowledge from these large, heterogeneous datasets. nih.govresearchgate.netmdc-berlin.demdpi.com
Future research will leverage these integrations to:
Predict D-Amino Acid Metabolism and Function: Utilize machine learning and deep learning algorithms to predict the metabolic pathways, enzymatic conversions, and biological functions of this compound and other D-amino acids based on their chemical structures and existing biological data. Deep learning has already been applied to predict protein secondary structures from amino acid sequences. nih.gov
Identify Novel Biomarkers: Employ multi-omics data integration (e.g., combining genomic, proteomic, and metabolomic data) to identify this compound or its related metabolites as novel biomarkers for disease diagnosis, prognosis, or therapeutic response. Integrative omics approaches are increasingly used for predictive analysis in complex diseases like cancer. researchgate.netmdpi.com
Model D-Amino Acid Interactions: Use computational modeling techniques, such as molecular dynamics simulations and protein-ligand docking, to understand the interactions of this compound with proteins, receptors, and enzymes at an atomic level. This can guide rational drug design efforts.
Drug Repurposing and Target Identification: Apply computational screening methods to identify existing drugs that might modulate D-amino acid pathways or to discover new biological targets for this compound based on its predicted interactions and biological effects.
This integrated approach will accelerate the discovery of new insights into D-amino acid biology and their potential for therapeutic intervention.
D-Tyrosine methyl ester (this compound) stands at the forefront of emerging research in the field of non-canonical amino acids. Its unique stereochemical properties and established role as a pharmaceutical intermediate underscore its potential for broader applications. Future research will be characterized by a concerted effort across various scientific disciplines, from developing innovative and sustainable synthetic methodologies to unraveling its intricate biological mechanisms at a molecular level. The expansion of this compound's utility in rational drug design and peptide therapeutics, capitalizing on the enhanced stability offered by D-amino acids, promises to yield novel therapeutic agents. Concurrently, the advancement of sophisticated analytical platforms for in vivo monitoring will be crucial for translating laboratory findings into clinical realities. Finally, the integration of high-throughput omics data with cutting-edge computational biology will provide unprecedented insights into D-amino acid systems, paving the way for biomarker discovery and a deeper understanding of complex biological processes. The continued dedication to these research avenues will undoubtedly unlock the full potential of this compound, contributing significantly to pharmaceutical development and our understanding of biological chemistry.
Q & A
Q. Q. What ethical and methodological safeguards are essential for in vivo studies involving this compound?
Q. How do researchers identify and address gaps in the current literature on this compound’s mechanism of action?
- Methodological Answer :
- Perform scoping reviews to map existing evidence and highlight understudied pathways (e.g., off-target effects).
- Use CRISPR-Cas9 screens or siRNA libraries to identify novel interactors.
- Apply PICOS framework (Population, Intervention, Comparison, Outcomes, Study Design) to define research boundaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
